2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a sulfanylidene group attached to an imidazo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst.
Dimethylation and Sulfanylidene Introduction: The dimethyl groups can be introduced through alkylation reactions, while the sulfanylidene group can be introduced through thiolation reactions using appropriate sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, boronic acids, and palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-Methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but have an indole core instead of an imidazo[4,5-b]pyridine core.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also share the methoxyphenyl group but have an imidazole core.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid lies in its specific combination of functional groups and its imidazo[4,5-b]pyridine core. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds and valuable for various scientific research applications.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-18-13-11(15(20)21)8-12(17-14(13)19(2)16(18)23)9-4-6-10(22-3)7-5-9/h4-8H,1-3H3,(H,20,21) |
InChI Key |
XOCPYZPWGXHSIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.